Predicted Boiling Point Elevation vs. 4-Methyl-1,2,3-thiadiazol-5-yl Analog Confers Differential Thermal Processing Tolerance
The target compound exhibits a predicted boiling point of 560.5±60.0 °C, which is approximately 94 °C higher than that of 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338978-76-0; predicted bp 466.7±55.0 °C) . This substantial difference arises from the replacement of the 4-phenyl ring (C₆H₅, contributing π–π stacking and increased van der Waals surface) with a 4-methyl group (CH₃) on the thiadiazole core. For procurement decisions involving applications requiring elevated-temperature processing—such as melt-based formulation, hot-melt extrusion, or high-temperature reaction conditions—the higher boiling point of the target compound provides a wider thermal processing window.
| Evidence Dimension | Predicted boiling point (ACD/Labs or analogous computational method) |
|---|---|
| Target Compound Data | 560.5 ± 60.0 °C |
| Comparator Or Baseline | 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338978-76-0): 466.7 ± 55.0 °C |
| Quantified Difference | Δ ≈ +93.8 °C (target higher) |
| Conditions | In silico prediction; standard ACD/Labs algorithm; no experimental boiling point available |
Why This Matters
A ~94 °C boiling point differential translates into meaningfully distinct thermal processing limits, influencing solvent removal protocols, purification strategy, and formulation stability during scale-up.
